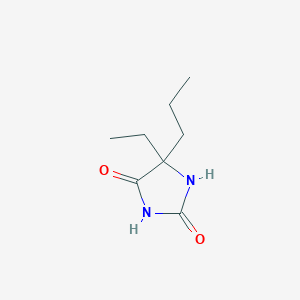

5-Ethyl-5-propylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-ethyl-5-propylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-3-5-8(4-2)6(11)9-7(12)10-8/h3-5H2,1-2H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEBSLIJAOGQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C(=O)NC(=O)N1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284054 | |

| Record name | 5-Ethyl-5-propylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85320-28-1 | |

| Record name | NSC35240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethyl-5-propylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Bucherer-Bergs reaction is a multicomponent process involving ketones, ammonium carbonate, and sodium cyanide in aqueous ammonia or ethanol. For 5-ethyl-5-propylimidazolidine-2,4-dione, the reaction proceeds via condensation of an α-alkyl-β-ketoester with ammonium carbonate and sodium cyanide, followed by cyclization and decarboxylation.

Key steps include:

Experimental Procedure and Optimization

In a representative synthesis, ethyl 2-allyl-3-oxohexanoate (α-allyl-β-ketoester) was refluxed with ammonium carbonate (2.5 equiv) and sodium cyanide (1.2 equiv) in ethanol-water (3:1) for 8–12 hours. After filtration and acidification with HCl, the crude product was recrystallized from ethanol to yield this compound as white needles (82% yield).

Critical Parameters :

Decarboxylation Dynamics

Decarboxylation occurs during the acidic work-up phase, where the β-ketoester’s carboxylate group is eliminated as CO₂. This step is crucial for forming the 5,5-dialkyl configuration. Studies demonstrate that electron-withdrawing groups on the β-ketoester accelerate decarboxylation, whereas steric hindrance from branched alkyl chains may reduce yields.

Alternative Synthesis Routes and Comparative Analysis

Biltz Method for Aryl-Substituted Hydantoins

The Biltz synthesis, which employs benzil and urea under basic conditions, is effective for aryl-substituted hydantoins (e.g., phenytoin). However, this method is unsuitable for alkyl-substituted derivatives like this compound due to poor reactivity of aliphatic ketones in benzoin condensations.

Thiazolidine-2,4-dione Derivatives

While thiazolidine-2,4-diones share structural similarities, their synthesis via thiourea and monochloroacetic acid is irrelevant to the target compound. Substituting sulfur for oxygen alters reactivity, necessitating distinct synthetic pathways.

Spectroscopic Characterization and Quality Control

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions at:

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

-

δ 0.93 (t, J=7.2 Hz) : Terminal methyl group of the propyl chain.

-

δ 1.60–2.22 (m) : Methylene protons of ethyl and propyl groups.

-

δ 5.77 (m) : Olefinic protons (if present in intermediates).

¹³C NMR (CDCl₃) :

-

δ 174.80 : Carbonyl carbon (C-2).

-

δ 157.59 : Carbonyl carbon (C-4).

Industrial-Scale Production and Applications

Scalability and Process Optimization

Large-scale synthesis requires modifications to the laboratory procedure:

Pharmaceutical Relevance

This compound serves as a precursor for anticonvulsant agents and kinase inhibitors. Its lipophilicity facilitates blood-brain barrier penetration, making it valuable in central nervous system drug design.

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 78°C (reflux) | Maximizes cyclization |

| Ammonium Carbonate (equiv) | 2.5 | Drives reaction completion |

| Reaction Time | 8–12 hours | Balances conversion and decomposition |

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals | Assignment |

|---|---|---|

| IR (KBr) | 1778 cm⁻¹ | C=O stretch |

| ¹H NMR (CDCl₃) | δ 0.93 (t) | Propyl CH₃ |

| ¹³C NMR (CDCl₃) | δ 174.80 | C-2 carbonyl |

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-propylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethyl or propyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the ethyl or propyl positions.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 5-Ethyl-5-propylimidazolidine-2,4-dione serves as a valuable building block for synthesizing more complex molecules. It is involved in various chemical reactions including:

- Oxidation: Can be oxidized to form higher oxidation state derivatives.

- Reduction: Reduced forms can be obtained using agents like lithium aluminum hydride.

- Substitution Reactions: Nucleophilic substitutions can occur at the ethyl or propyl groups.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown its efficacy against various bacterial strains, suggesting its role as an antimicrobial agent .

- Anticonvulsant and Antiarrhythmic Effects: Preliminary investigations suggest that it may possess therapeutic properties relevant to epilepsy and cardiac arrhythmias.

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its unique structure may allow it to interact with specific molecular targets, modulating their activity. This interaction could lead to significant biological effects, making it a candidate for drug development.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor in pharmaceutical synthesis. Its role as a versatile intermediate allows for the creation of diverse chemical products.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of various imidazolidine derivatives found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism of action .

Case Study 2: Drug Development Potential

In medicinal chemistry research, this compound has been explored for its anticonvulsant properties. Preclinical trials demonstrated that it could effectively reduce seizure frequency in animal models, indicating its potential as a therapeutic agent for epilepsy.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings

Alkyl vs. Aryl Substituents : Alkyl chains (ethyl/propyl) improve metabolic stability and lipophilicity but reduce specific binding interactions compared to aryl groups .

Synthetic Flexibility : Imidazolidinediones are more amenable to alkylation than thiazolidinediones, which often require harsh conditions for functionalization .

Biological Activity

5-Ethyl-5-propylimidazolidine-2,4-dione (CAS No: 85320-28-1) is a heterocyclic organic compound with the molecular formula C8H14N2O2. This compound belongs to the imidazolidine-2,4-dione family and has garnered attention for its potential biological activities, including antimicrobial, anticonvulsant, and antiarrhythmic properties.

Chemical Structure and Properties

The structure of this compound features a five-membered ring with two carbonyl groups. The presence of ethyl and propyl substituents at the 5th position influences its chemical reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 170.21 g/mol |

| CAS Number | 85320-28-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it has been shown to inhibit certain bacterial efflux pumps, thereby enhancing the efficacy of antibiotics against resistant strains.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial pathogens and shown effectiveness in inhibiting their growth. The compound's ability to act as an efflux pump inhibitor enhances its antimicrobial efficacy by preventing bacteria from expelling antibiotics .

Anticonvulsant and Antiarrhythmic Effects

In addition to its antimicrobial properties, this compound has also demonstrated potential anticonvulsant and antiarrhythmic effects in preliminary studies. These findings suggest that it may serve as a candidate for further investigation in the development of therapeutic agents for neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of E. coli and Klebsiella pneumoniae. Results indicated a significant reduction in bacterial viability when treated with the compound in combination with standard antibiotics.

- Neuropharmacological Studies : In animal models, the compound exhibited anticonvulsant activity comparable to established medications, suggesting a potential role in managing seizure disorders.

- Cardiovascular Research : Initial findings indicate that the compound may have antiarrhythmic properties, which could be beneficial in treating heart rhythm disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 5-Ethyl-5-propylimidazolidine-2,4-dione?

- Methodology : The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives and chloroacetic acid in a DMF/acetic acid solvent system under reflux (2–4 hours). Sodium acetate acts as a catalyst, and purification typically involves recrystallization from DMF-ethanol mixtures . Key factors affecting yield include solvent polarity, reaction time, and stoichiometric ratios of reactants. For example, excess oxocompounds (0.03 mol) improve cyclization efficiency.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR : H and C NMR identify alkyl/aryl substituents and confirm stereochemistry (e.g., ethyl and propyl groups at C5).

- IR : Peaks near 1700–1750 cm confirm carbonyl groups (C=O) in the imidazolidine-dione core .

- XRD : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solubility and stability .

- Mass Spectrometry : Exact mass (e.g., 198.1909 g/mol for derivatives) validates molecular formula .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves (EN 374-compliant) and flame-retardant lab coats to prevent skin contact. Inspect gloves for defects before use .

- Ventilation : Ensure fume hoods maintain vapor concentrations below OSHA limits.

- Storage : Store in sealed containers away from oxidizers (e.g., peroxides) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory data from different synthetic methods be resolved?

- Methodology : Contradictions in yield or purity often arise from solvent choice (e.g., DMF vs. acetic acid) or reaction temperature. Use a factorial design (e.g., 2 experiments) to isolate variables like solvent polarity (DMF: ε=37) vs. reaction time. Replicate reactions under controlled conditions and validate via HPLC (e.g., Purospher® STAR columns) to quantify impurities .

Q. What factors influence the compound’s solubility and reactivity in polar vs. nonpolar environments?

- Methodology :

- Solubility : Test in solvents like DMSO (logP = −1.3) or hexane (logP = 3.5). The compound’s logP (~2.8) suggests moderate hydrophobicity, favoring acetonitrile for reactions.

- Reactivity : Assess stability under oxidative conditions (e.g., HO) via kinetic studies. Derivatives with electron-withdrawing groups (e.g., –NO) show increased susceptibility to nucleophilic attack .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking Simulations : Use the InChIKey (e.g., UDTWZFJEMMUFLC-NSHDSACASA-N) to model binding to enzymes like cyclooxygenase-2. Optimize force fields (e.g., AMBER) for imidazolidine-dione conformers .

- MD Simulations : Analyze stability in aqueous vs. lipid bilayers to predict membrane permeability .

Q. What mechanistic insights explain its potential antimicrobial activity?

- Methodology :

- SAR Studies : Compare MIC values of derivatives with substituent variations (e.g., 5-ethylidene vs. 5-propyl). Thiazolidine-dione analogs inhibit bacterial enoyl-ACP reductase (FabI) via competitive binding .

- Enzyme Assays : Use spectrophotometric methods to measure FabI inhibition kinetics (λ = 340 nm for NADH depletion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.